molecular formula C20H27ClN4O B10797065 4-amino-1-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-N-ethylpyrrolidine-2-carboxamide

4-amino-1-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-N-ethylpyrrolidine-2-carboxamide

Cat. No.: B10797065
M. Wt: 374.9 g/mol
InChI Key: ZUKQHVDBUYFYRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-89 involves the construction of the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically starts with the thiophene starting material, which undergoes a series of reactions including halogenation, amination, and cyclization to form the desired compound .

Industrial Production Methods: While specific industrial production methods for OSM-S-89 are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: OSM-S-89 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: OSM-S-89 can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

OSM-S-89 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-89 involves its interaction with specific molecular targets and pathways. While the exact targets are not fully elucidated, it is believed that the compound exerts its effects by binding to key enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of parasite growth in the case of antimalarial activity .

Comparison with Similar Compounds

    OSM-S-106: Another compound in the aminothienopyrimidine series with similar structural features.

    TCMDC 132385: A related compound with variations in the sulfonamide portion.

Uniqueness of OSM-S-89: OSM-S-89 is unique due to its specific structural modifications, which confer distinct biological activities and chemical properties. For example, the presence of certain functional groups may enhance its solubility or binding affinity to target molecules .

Properties

Molecular Formula

C20H27ClN4O

Molecular Weight

374.9 g/mol

IUPAC Name

4-amino-1-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-N-ethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C20H27ClN4O/c1-4-23-20(26)19-10-16(22)12-24(19)11-15-9-13(2)25(14(15)3)18-8-6-5-7-17(18)21/h5-9,16,19H,4,10-12,22H2,1-3H3,(H,23,26)

InChI Key

ZUKQHVDBUYFYRN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CC(CN1CC2=C(N(C(=C2)C)C3=CC=CC=C3Cl)C)N

Origin of Product

United States

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